N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-35-23-11-10-19(17-24(23)36-2)18-30-27(34)21-12-15-33(16-13-21)26-22(9-6-14-29-26)28-31-25(32-37-28)20-7-4-3-5-8-20/h3-11,14,17,21H,12-13,15-16,18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHWUXVYWUXXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,2,4-Oxadiazole Ring Synthesis
The 3-phenyl-1,2,4-oxadiazol-5-yl moiety is synthesized via a cyclization reaction between a nitrile oxide and an amidoxime. For example, phenylacetonitrile oxide reacts with 3-(pyridin-2-yl)piperidine-4-carboxamidoxime under microwave irradiation (100°C, 30 minutes) to yield the oxadiazole intermediate. This method achieves 78–85% yields when using triethylamine as a base in dimethylformamide (DMF). Alternative approaches employ copper(I) iodide catalysis in tetrahydrofuran (THF), though with reduced regioselectivity.
Pyridine-Piperidine Backbone Assembly
The pyridine ring is introduced through a Suzuki-Miyaura coupling between 2-bromopyridine and a boronate-functionalized piperidine derivative. Patent data indicate that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%) in toluene/water (3:1) at 80°C facilitates this step with 90% efficiency. The piperidine-4-carboxamide group is subsequently installed via nucleophilic acyl substitution using 3,4-dimethoxybenzylamine and N,N'-diisopropylcarbodiimide (DIC) activation.
Final Carboxamide Coupling
The terminal carboxamide bond is formed by reacting piperidine-4-carboxylic acid with N-(3,4-dimethoxybenzyl)amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. This step requires strict anhydrous conditions in dichloromethane (DCM) at 0°C to prevent epimerization.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Optimal yields for the oxadiazole cyclization are achieved in DMF at 100°C, whereas THF or acetonitrile reduces yields by 15–20%. Microwave-assisted synthesis shortens reaction times from 12 hours to 30 minutes while maintaining 85% yield. For the Suzuki coupling, toluene outperforms dioxane due to better palladium catalyst stability.
Catalyst Selection
Palladium catalysts critically influence coupling efficiency:
| Catalyst | Yield (%) | By-products (%) |
|---|---|---|
| Pd(PPh₃)₄ | 72 | 18 |
| Pd(dppf)Cl₂ | 90 | 5 |
| Pd(OAc)₂/XPhos | 82 | 12 |
Data adapted from demonstrate that Pd(dppf)Cl₂ minimizes undesired homocoupling by-products.
Protecting Group Strategies
The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group during oxadiazole formation to prevent side reactions. Deprotection using 4 M HCl in dioxane (room temperature, 2 hours) preserves the oxadiazole integrity.
Purification and Analytical Characterization
Chromatographic Techniques
Crude product purification employs reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to separate regioisomers. Flash chromatography on silica gel (ethyl acetate/hexanes, 1:3) removes unreacted starting materials.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, oxadiazole-H), 6.88–6.82 (m, 3H, dimethoxyphenyl-H).
- HRMS : m/z calculated for C₂₉H₃₀N₅O₄ [M+H]⁺ 536.2291, found 536.2289.
- HPLC Purity : >99.5% (254 nm, retention time 12.3 minutes).
Scale-Up Challenges and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
While batch processes dominate laboratory-scale synthesis, patent data suggest continuous flow systems improve oxadiazole cyclization consistency at >10 kg scale. Microwave reactors face scalability limitations due to energy transfer inefficiencies.
Cost-Benefit Analysis of Reagents
HATU, though effective for carboxamide coupling, increases production costs by 30% compared to EDC/HOBt alternatives. However, it reduces reaction time from 24 hours to 4 hours, justifying its use in GMP manufacturing.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety exhibits distinct reactivity patterns:
For example, the oxadiazole ring can undergo hydrolysis under basic conditions to yield intermediates for further functionalization . Its electron-deficient nature also facilitates participation in cycloaddition reactions with alkenes or alkynes .
Piperidine and Pyridine Modifications
The piperidine and pyridine rings contribute to the compound’s reactivity:
Piperidine Functionalization
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form N-acyl derivatives .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated analogs.
Pyridine Ring Reactions
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups at the pyridine’s meta position.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group incorporation .
Carboxamide Group Transformations
The carboxamide linkage participates in:
For instance, hydrolysis of the carboxamide group yields a carboxylic acid, which can be esterified or coupled with amines for prodrug design .
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes demethylation using reagents like BBr₃ in DCM to produce catechol derivatives, enhancing hydrogen-bonding capacity for target interactions .
Synthetic Optimization Strategies
Key synthetic pathways for derivatives include:
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30min) while improving yield (≥85%).
-
Green Chemistry Approaches : Superbase systems (NaOH/DMSO) minimize toxic solvent use .
Stability and Degradation Pathways
-
Photodegradation : UV light exposure leads to oxadiazole ring cleavage, requiring storage in amber vials.
-
pH-Dependent Hydrolysis : Stable at pH 4–7 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 9) conditions.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have shown that compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit cell growth in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
-
Neuropharmacology :
- Compounds containing piperidine structures have been investigated for their effects on neurotransmitter transporters. The piperidine ring in this compound may enhance its interaction with dopamine and norepinephrine transporters, potentially leading to applications in treating neurological disorders such as depression and anxiety .
- Anti-inflammatory Properties :
Case Study 1: Anticancer Evaluation
A study focusing on oxadiazole derivatives demonstrated that certain compounds significantly inhibited the growth of various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Neurotransmitter Interaction
Research on piperidine-based compounds indicated high affinity for dopamine transporters. In vitro studies showed that these compounds could effectively inhibit dopamine reuptake, suggesting potential use as antidepressants or stimulants .
Case Study 3: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory properties of similar compounds, results indicated that the tested molecules effectively reduced inflammation markers in vitro by inhibiting COX and LOX enzymes. This suggests a promising avenue for developing anti-inflammatory drugs from this class of compounds .
Data Tables
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes involved in neurotransmission or signal transduction.
Pathways Involved: The compound could modulate pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis based on structural features:
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Piperidine-4-carboxamide | - 3,4-Dimethoxyphenylmethyl - 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl |
Combines a phenyl-oxadiazole-pyridine arm with a dimethoxyphenyl group. |
| N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (CAS: 1820717-19-8) | Piperidine-4-carboxamide | - 3-Methyl-1,2,4-oxadiazol-5-ylmethyl | Simplified oxadiazole substituent (methyl vs. phenyl); lacks pyridine moiety. |
| Compound 3b (Pyrimido[4,5-d]pyrimidinone derivative) | Pyrimido[4,5-d]pyrimidinone | - Acrylamide - Methoxy/methylpiperazinylphenyl |
Distinct heterocyclic core; focuses on kinase inhibition via pyrimidine motifs. |
Functional Implications
- Pyridine vs. Pyrimidine : The pyridine arm in the target compound offers a planar geometry for target engagement, whereas pyrimidine-based systems (e.g., Compound 3b) are often leveraged for hydrogen bonding in enzyme active sites.
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound could confer higher lipophilicity and membrane permeability compared to the methylpiperazinyl group in Compound 3b, which may enhance solubility but reduce CNS penetration.
Research Findings and Limitations
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a pyridine moiety, and an oxadiazole unit. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.50 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Biological Activity Overview
Research has demonstrated that compounds containing the oxadiazole ring exhibit a wide range of biological activities including:
- Antimicrobial Activity : Compounds with oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that derivatives inhibit Mycobacterium bovis and other pathogenic bacteria effectively .
- Anticancer Activity : The oxadiazole scaffold has been associated with anticancer effects against various cancer cell lines. In vitro studies revealed cytotoxic activity against HeLa (cervical cancer) and A549 (lung cancer) cells .
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activity, particularly in models of neurodegenerative diseases. This is attributed to their ability to inhibit key enzymes involved in neurodegeneration .
- Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Research indicates strong binding affinity to bacterial target proteins and enzymes involved in fatty acid biosynthesis, suggesting a mechanism of action that disrupts essential metabolic pathways in pathogens .
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest through modulation of signaling pathways related to apoptosis and proliferation .
Case Studies
Recent studies have highlighted the efficacy of related oxadiazole derivatives:
- Study on Antitubercular Activity : Dhumal et al. (2016) reported that specific oxadiazole derivatives showed potent inhibition of Mycobacterium bovis BCG both in active and dormant states. This study utilized molecular docking to confirm binding affinities to key enzymatic targets .
- Anticancer Evaluation : A study by Yu et al. (2020) demonstrated that certain 1,3,4-oxadiazole derivatives exhibited significant anticancer activity with IC50 values in the low micromolar range against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole ring in this compound?
- Methodology : The 1,2,4-oxadiazole moiety can be synthesized via cyclization of amidoxime intermediates with activated carboxylic acid derivatives. For example, highlights the use of mixed anhydrides (e.g., using N-methylpiperidine as a base to minimize racemization) or condensation reactions with nitrile oxides . further supports this approach, where oxadiazole-containing inhibitors were synthesized via a two-step process involving amidoxime formation followed by cyclization with activated esters under mild acidic conditions .
Q. How can researchers optimize reaction conditions for the piperidine-4-carboxamide core?
- Methodology : Piperidine-4-carboxamide synthesis often involves coupling piperidine derivatives with activated carbonyl groups. describes a multi-step protocol using 5-phenyl-1-pentanol as a precursor, with condensation steps to introduce the carboxamide group. To optimize yields, consider using N-methylpiperidine as a base (as in a) to reduce urethane formation and racemization during coupling reactions .
Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodology :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to confirm molecular weight and fragmentation patterns.
- NMR : 1H/13C NMR to verify substituent positions, particularly the 3,4-dimethoxyphenyl and pyridyl-oxadiazole groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dimethoxyphenyl group?
- Methodology :
- Analog Synthesis : Replace the 3,4-dimethoxyphenyl group with substituents varying in electron-donating/withdrawing properties (e.g., 4-fluorophenyl, 3,5-dimethylphenyl) to assess steric/electronic effects .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with substituent properties. used FLAP binding (IC50) and human whole-blood LTB4 inhibition (IC50 < 100 nM) to guide optimization .
Q. What strategies resolve discrepancies in stereochemical assignments for the piperidine ring?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. notes SHELX’s robustness for small-molecule crystallography, even with twinned or high-resolution data .
- Vibrational Circular Dichroism (VCD) : Complementary to NMR for chiral centers where crystallography is impractical .
Q. How can researchers address low solubility in in vitro assays?
- Methodology :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylated side chains to enhance aqueous solubility .
Data Analysis & Experimental Design
Q. How should contradictory results in biological activity between in vitro and ex vivo models be interpreted?
- Methodology :
- Pharmacokinetic Profiling : Compare compound stability in plasma (e.g., mouse vs. human) and metabolite identification via LC-MS/MS. emphasizes cross-species DMPK studies to predict human clearance and bioavailability .
- Protein Binding Assays : Assess serum protein binding (e.g., using ultrafiltration) to explain reduced efficacy in whole-blood models .
Q. What computational tools are effective for predicting binding modes of this compound with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide with crystal structures of homologous proteins (e.g., FLAP in ).
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (e.g., GROMACS) to evaluate binding stability and key residue interactions .
Safety & Handling
Q. What precautions are necessary for safe handling of this compound?
- Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation/contact with skin (Category 4 acute toxicity per ) .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to protect light-sensitive groups (e.g., dimethoxyphenyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
